PYRIDINE,2-[(1-METHYLETHENYL)OXY]-(9CI)
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Overview
Description
2-(Isopropenyloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The addition of the isopropenyloxy group to the pyridine ring enhances its chemical properties and potential applications. This compound is of interest due to its unique structure and reactivity, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropenyloxy)pyridine typically involves the reaction of pyridine with isopropenyl alcohol under specific conditions. One common method is the use of a base-catalyzed reaction where pyridine is treated with isopropenyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(Isopropenyloxy)pyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(Isopropenyloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the isopropenyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
2-(Isopropenyloxy)pyridine has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Isopropenyloxy)pyridine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary, but studies often focus on its ability to modulate specific biochemical processes, such as inhibiting enzyme activity or binding to DNA.
Comparison with Similar Compounds
2-Pyridone: A structurally related compound with a keto group instead of the isopropenyloxy group.
2-Aminopyridine: Contains an amino group at the 2-position, offering different reactivity and applications.
2-Methoxypyridine: Features a methoxy group, providing a basis for comparison in terms of electronic and steric effects.
Uniqueness: 2-(Isopropenyloxy)pyridine is unique due to the presence of the isopropenyloxy group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other pyridine derivatives.
Properties
IUPAC Name |
2-prop-1-en-2-yloxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(2)10-8-5-3-4-6-9-8/h3-6H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPLZOKBSNBPJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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